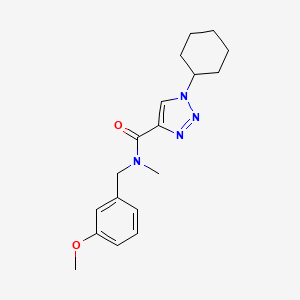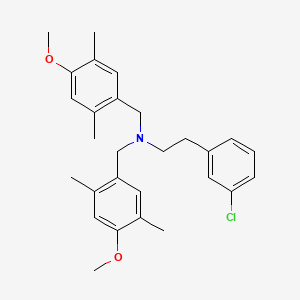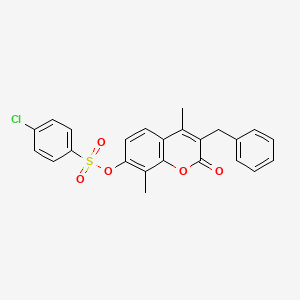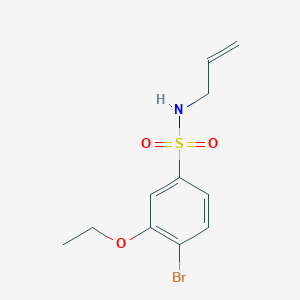
1-cyclohexyl-N-(3-methoxybenzyl)-N-methyl-1H-1,2,3-triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-cyclohexyl-N-(3-methoxybenzyl)-N-methyl-1H-1,2,3-triazole-4-carboxamide is a chemical compound that has been synthesized for its potential use in scientific research. This compound has been found to have a unique mechanism of action and has shown promising results in various biochemical and physiological studies.
Mécanisme D'action
The mechanism of action of 1-cyclohexyl-N-(3-methoxybenzyl)-N-methyl-1H-1,2,3-triazole-4-carboxamide involves the inhibition of specific enzymes and proteins in the body. This compound has been found to inhibit the activity of various kinases, which play a crucial role in cell signaling pathways. By inhibiting these kinases, this compound can disrupt cell signaling and lead to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
1-cyclohexyl-N-(3-methoxybenzyl)-N-methyl-1H-1,2,3-triazole-4-carboxamide has been found to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells and reduce inflammation. In vivo studies have also shown that this compound can reduce the size of tumors and improve survival rates in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-cyclohexyl-N-(3-methoxybenzyl)-N-methyl-1H-1,2,3-triazole-4-carboxamide in lab experiments is its specificity for certain enzymes and proteins. This compound can selectively inhibit the activity of specific kinases, which can be useful in studying the role of these kinases in various cellular processes. However, one limitation of using this compound is its potential toxicity and side effects, which can affect the accuracy and validity of experimental results.
Orientations Futures
There are several future directions for the study of 1-cyclohexyl-N-(3-methoxybenzyl)-N-methyl-1H-1,2,3-triazole-4-carboxamide. One direction is the development of more potent and selective analogs of this compound for use in drug development. Another direction is the study of the potential use of this compound in combination with other drugs for the treatment of cancer and other diseases. Furthermore, the potential use of this compound in imaging and diagnostic applications can also be explored.
Méthodes De Synthèse
The synthesis of 1-cyclohexyl-N-(3-methoxybenzyl)-N-methyl-1H-1,2,3-triazole-4-carboxamide involves a multi-step process. The first step involves the reaction of cyclohexylamine with 3-methoxybenzyl chloride to form N-(3-methoxybenzyl)cyclohexylamine. This intermediate compound is then reacted with methyl isocyanate to form N-(3-methoxybenzyl)cyclohexylcarbamoylmethyl isocyanate. The final step involves the reaction of this intermediate compound with sodium azide to form 1-cyclohexyl-N-(3-methoxybenzyl)-N-methyl-1H-1,2,3-triazole-4-carboxamide.
Applications De Recherche Scientifique
1-cyclohexyl-N-(3-methoxybenzyl)-N-methyl-1H-1,2,3-triazole-4-carboxamide has been found to have various scientific research applications. It has been used as a potential drug candidate for the treatment of cancer, inflammation, and infectious diseases. This compound has also been studied for its potential use in imaging and diagnostic applications.
Propriétés
IUPAC Name |
1-cyclohexyl-N-[(3-methoxyphenyl)methyl]-N-methyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O2/c1-21(12-14-7-6-10-16(11-14)24-2)18(23)17-13-22(20-19-17)15-8-4-3-5-9-15/h6-7,10-11,13,15H,3-5,8-9,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWIXVTOSAMIDPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC(=CC=C1)OC)C(=O)C2=CN(N=N2)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-cyclohexyl-N-(3-methoxybenzyl)-N-methyl-1H-1,2,3-triazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2,5-dichlorophenyl)-3,5-dimethyl-4-[(3-nitrophenyl)diazenyl]-1H-pyrazole](/img/structure/B5207063.png)
![5-[2-(1-naphthylmethoxy)benzylidene]-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B5207072.png)
![N-(2-{5-[(2-amino-2-oxoethyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}ethyl)-3,4-dichlorobenzamide](/img/structure/B5207080.png)
![2-cyano-N-(2-nitrophenyl)-3-{1-[3-(trifluoromethyl)benzyl]-1H-indol-3-yl}acrylamide](/img/structure/B5207086.png)
![1-(cyclohexylmethyl)-N-[2-(4-methylphenyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5207093.png)


![N-{4-[3-(4-methylphenyl)-1-adamantyl]-1,3-thiazol-2-yl}-4-biphenylcarboxamide](/img/structure/B5207115.png)
![2-{[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}nicotinic acid](/img/structure/B5207120.png)
![4-(2,2-dimethyl-4-oxo-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)benzonitrile](/img/structure/B5207124.png)
![N~2~-(4-chlorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-(2-phenylethyl)glycinamide](/img/structure/B5207127.png)

![6-[4-(4-fluorophenyl)-1-piperazinyl]-8-methyl[1,3]dioxolo[4,5-g]quinoline](/img/structure/B5207162.png)
